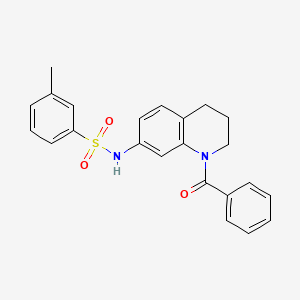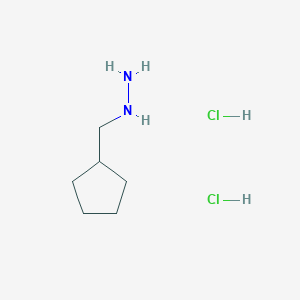
1-(Cyclopentylmethyl)hydrazine dihydrochloride
Descripción general
Descripción
1-(Cyclopentylmethyl)hydrazine dihydrochloride is a chemical compound used in scientific research . It has a molecular weight of 187.11 and a molecular formula of C6H14N2•2HCl .
Molecular Structure Analysis
The molecular structure of 1-(Cyclopentylmethyl)hydrazine dihydrochloride is represented by the formula C6H14N2•2HCl . This indicates that the compound consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms.Physical And Chemical Properties Analysis
1-(Cyclopentylmethyl)hydrazine dihydrochloride is a solid substance that should be stored at room temperature . Its molecular weight is 187.11 .Aplicaciones Científicas De Investigación
Carcinogenic Effects of Hydrazines
1-(Cyclopentylmethyl)hydrazine dihydrochloride belongs to the class of hydrazines, which includes compounds like 1,1‐dimethylhydrazine and methylhydrazine. These compounds have been studied for their carcinogenic effects, particularly in the large bowel and other types of cancer in laboratory animals. This research provides insights into the potential risks associated with exposure to hydrazines in both natural and industrial settings (Tóth, 1977).
Bioimaging Applications
The use of hydrazines in bioimaging has been explored, with applications in both in vitro and in vivo settings. Hydrazines serve as components in fluorescence probes, facilitating the selective and sensitive detection of specific molecules, which is essential in biological and environmental sciences. This application is crucial for visualizing biological processes and for environmental monitoring (Zhang et al., 2015).
Synthesis of Chemical Compounds
Hydrazine dihydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-Diamino-1,2,4-triazole (DAT), highlighting its utility in creating specialized chemicals with potential applications across various fields, including pharmaceuticals and materials science (Qian, 2007).
Coordination Chemistry and Ligand Rearrangement
In the field of inorganic chemistry, hydrazine dihydrochloride is used in the study of ligand chemistry, particularly in examining the rearrangement of ligands in the coordination sphere of metals like cobalt and nickel. This research contributes to the understanding of complex chemical reactions and the development of new materials (Sushev et al., 2008).
Development of New Pharmaceutical Compounds
Research into new pharmaceutical compounds has utilized hydrazine dihydrochloride in synthesizing N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides. These compounds have shown potential in treating diseases like cancer, demonstrating the versatility of hydrazine derivatives in drug development (Kucukoglu et al., 2014).
Environmental and Health Monitoring
The development of sensors and probes for environmental monitoring, particularly for detecting hazardous substances like hydrazine, has been an important application. These probes contribute to ensuring environmental safety and protecting public health (Jo et al., 2015).
Propiedades
IUPAC Name |
cyclopentylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-8-5-6-3-1-2-4-6;;/h6,8H,1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMYQEHOOYXDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)hydrazine dihydrochloride | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(trifluoromethyl)benzyl]-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2419913.png)
![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)
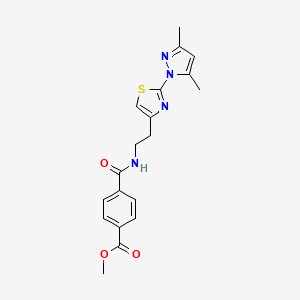
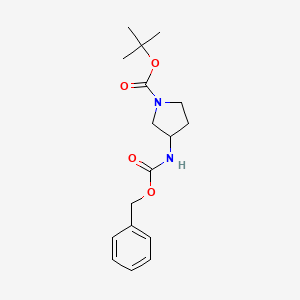

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2419922.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419923.png)
![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2419924.png)
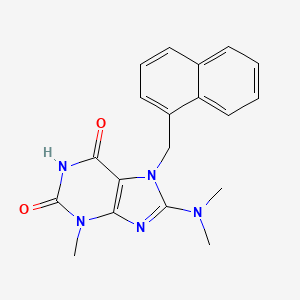
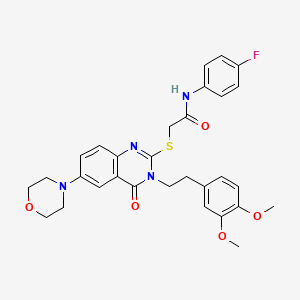
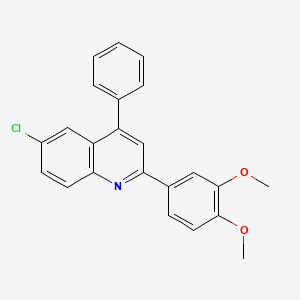
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419932.png)

